molecular formula C51H71ClN8O14 B10862120 Val-Cit-amide-Ph-Maytansine

Val-Cit-amide-Ph-Maytansine

Cat. No.: B10862120
M. Wt: 1055.6 g/mol
InChI Key: QETREPGQQBBCTQ-UKVMHYNISA-N
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Description

Val-Cit-amide-Ph-Maytansine is a compound used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to selectively target and deliver cytotoxic agents to cancer cells, thereby minimizing damage to healthy cells. This compound is a bispecific antigen-binding molecule that can bind to hepatocyte growth factor receptor c-Met (MET) or ADCs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Cit-amide-Ph-Maytansine involves the conjugation of the maytansine derivative to the Val-Cit linker. The reaction is typically conducted at a pH of 8 with 5–10-fold molar equivalents of the linker-payload at either 22 or 37°C for 16 hours . The resulting conjugates are purified to achieve a high degree of purity, often exceeding 98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and high yield. The compound is typically stored at -20°C to maintain its stability .

Scientific Research Applications

Val-Cit-amide-Ph-Maytansine has several scientific research applications, particularly in the field of cancer therapy. It is used in the development of ADCs, which are designed to selectively target cancer cells and deliver cytotoxic agents. This approach minimizes systemic toxicity and improves the therapeutic index of the drug . The compound is also used in research to study the mechanisms of targeted drug delivery and the development of more effective cancer treatments .

Mechanism of Action

The mechanism of action of Val-Cit-amide-Ph-Maytansine involves the selective targeting of cancer cells through the binding of the antibody component to specific antigens on the cell surface. Once bound, the ADC is internalized by the cancer cell, and the Val-Cit linker is cleaved by lysosomal enzymes such as cathepsin B. This cleavage releases the cytotoxic payload, which then exerts its effects by disrupting microtubule function, leading to cell death .

Properties

Molecular Formula

C51H71ClN8O14

Molecular Weight

1055.6 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate

InChI

InChI=1S/C51H71ClN8O14/c1-27(2)42(53)45(63)57-34(14-12-20-55-47(54)65)44(62)56-33-18-16-31(17-19-33)26-71-49(67)59(7)30(5)46(64)73-39-24-40(61)60(8)35-22-32(23-36(69-9)41(35)52)21-28(3)13-11-15-38(70-10)51(68)25-37(72-48(66)58-51)29(4)43-50(39,6)74-43/h11,13,15-19,22-23,27,29-30,34,37-39,42-43,68H,12,14,20-21,24-26,53H2,1-10H3,(H,56,62)(H,57,63)(H,58,66)(H3,54,55,65)/b15-11+,28-13+/t29-,30+,34+,37+,38-,39+,42+,43+,50+,51+/m1/s1

InChI Key

QETREPGQQBBCTQ-UKVMHYNISA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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